molecular formula C17H14BrN5O4 B11060440 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide

2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide

Cat. No.: B11060440
M. Wt: 432.2 g/mol
InChI Key: OINRFRHGMPFNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves the inhibition of tubulin polymerization. This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The compound targets the tubulin protein, preventing its assembly into microtubules, which are essential for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to its combination of a brominated benzodioxole moiety, a methoxyphenyl group, and a tetrazole ring. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research in medicinal chemistry .

Properties

Molecular Formula

C17H14BrN5O4

Molecular Weight

432.2 g/mol

IUPAC Name

2-[5-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H14BrN5O4/c18-13-6-15-14(26-9-27-15)5-11(13)8-25-12-3-1-10(2-4-12)17-20-22-23(21-17)7-16(19)24/h1-6H,7-9H2,(H2,19,24)

InChI Key

OINRFRHGMPFNFX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC=C(C=C3)C4=NN(N=N4)CC(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.